molecular formula C16H25NO B8575599 Cyclohexanemethanamine, 2-(3-methoxyphenyl)-N,N-dimethyl- CAS No. 73806-39-0

Cyclohexanemethanamine, 2-(3-methoxyphenyl)-N,N-dimethyl-

Cat. No. B8575599
Key on ui cas rn: 73806-39-0
M. Wt: 247.38 g/mol
InChI Key: VTXTVLAQPBIPPF-UHFFFAOYSA-N
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Patent
US08058476B2

Procedure details

125 g (440 mmole) of the precursor 1-(2-(3-methoxyphenyl)cyclohexyl)-N,N-dimethylmethaneamine and 500 ml of hydrobromic acid (47%, in water) were introduced together into a single necked flask and stirred under reflux for 2 hours using a magnetic stirrer. After conclusion of the reaction, the hydrogen bromide was distilled off by applying a vacuum (water-jet pump). The distillation residue was added to 250 ml water, and the suspension was covered with a layer of 1000 ml ethyl acetate. The pH of the reaction mixture was adjusted to pH 8 with aqueous sodium-hydroxide solution (c=32% w/w), accompanied by cooling of the reaction mixture with ice. Organic and aqueous phases were separated, the aqueous phase was extracted three times with 350 ml portions of ethyl acetate. In the process, the pH value was monitored and maintained at a value of at least pH 8 using aqueous sodium-hydroxide solution (c=32% w/w). The mixture was extracted two more times with 150 ml portions of ethyl acetate, and the organic phase was dried with MgSO4. The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar). The yield of crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol amounted to 101 g. The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone and stirred until the light-brown material solidified. Subsequently the material was filtered out by suction and washed with a little diethyl ether. The yield amounted to 48%, relative to the quantity of crude product employed.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]2[CH2:15][N:16]([CH3:18])[CH3:17])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:18][N:16]([CH2:15][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]1[C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:17]

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1C(CCCC1)CN(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After conclusion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the hydrogen bromide was distilled off
ADDITION
Type
ADDITION
Details
The distillation residue was added to 250 ml water
TEMPERATURE
Type
TEMPERATURE
Details
by cooling of the reaction mixture with ice
CUSTOM
Type
CUSTOM
Details
Organic and aqueous phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with 350 ml portions of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
maintained at a value of at least pH 8
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted two more times with 150 ml portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar)
ADDITION
Type
ADDITION
Details
The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone
STIRRING
Type
STIRRING
Details
stirred until the light-brown material
FILTRATION
Type
FILTRATION
Details
Subsequently the material was filtered out by suction
WASH
Type
WASH
Details
washed with a little diethyl ether

Outcomes

Product
Name
Type
Smiles
CN(C)CC1C(CCCC1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08058476B2

Procedure details

125 g (440 mmole) of the precursor 1-(2-(3-methoxyphenyl)cyclohexyl)-N,N-dimethylmethaneamine and 500 ml of hydrobromic acid (47%, in water) were introduced together into a single necked flask and stirred under reflux for 2 hours using a magnetic stirrer. After conclusion of the reaction, the hydrogen bromide was distilled off by applying a vacuum (water-jet pump). The distillation residue was added to 250 ml water, and the suspension was covered with a layer of 1000 ml ethyl acetate. The pH of the reaction mixture was adjusted to pH 8 with aqueous sodium-hydroxide solution (c=32% w/w), accompanied by cooling of the reaction mixture with ice. Organic and aqueous phases were separated, the aqueous phase was extracted three times with 350 ml portions of ethyl acetate. In the process, the pH value was monitored and maintained at a value of at least pH 8 using aqueous sodium-hydroxide solution (c=32% w/w). The mixture was extracted two more times with 150 ml portions of ethyl acetate, and the organic phase was dried with MgSO4. The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar). The yield of crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol amounted to 101 g. The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone and stirred until the light-brown material solidified. Subsequently the material was filtered out by suction and washed with a little diethyl ether. The yield amounted to 48%, relative to the quantity of crude product employed.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]2[CH2:15][N:16]([CH3:18])[CH3:17])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:18][N:16]([CH2:15][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]1[C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:17]

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1C(CCCC1)CN(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After conclusion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the hydrogen bromide was distilled off
ADDITION
Type
ADDITION
Details
The distillation residue was added to 250 ml water
TEMPERATURE
Type
TEMPERATURE
Details
by cooling of the reaction mixture with ice
CUSTOM
Type
CUSTOM
Details
Organic and aqueous phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with 350 ml portions of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
maintained at a value of at least pH 8
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted two more times with 150 ml portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar)
ADDITION
Type
ADDITION
Details
The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone
STIRRING
Type
STIRRING
Details
stirred until the light-brown material
FILTRATION
Type
FILTRATION
Details
Subsequently the material was filtered out by suction
WASH
Type
WASH
Details
washed with a little diethyl ether

Outcomes

Product
Name
Type
Smiles
CN(C)CC1C(CCCC1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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